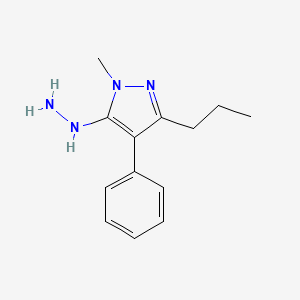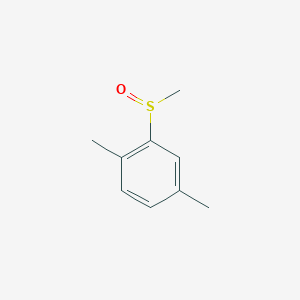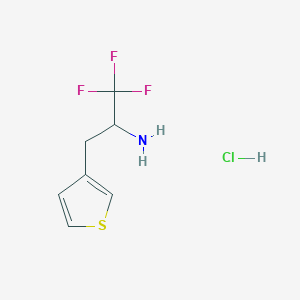
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a thiophene ring, and an ethylamine moiety, making it a unique and versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride typically involves the reaction of thiophene derivatives with trifluoromethylating agents and subsequent amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, organometallic complexes.
Applications De Recherche Scientifique
Chemistry: 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a probe in biochemical assays to investigate the mechanisms of enzyme action and receptor-ligand interactions .
Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and electronic materials .
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The thiophene ring contributes to the compound’s overall stability and reactivity, facilitating its participation in various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethylamine: Similar in structure but lacks the thiophene ring.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the trifluoromethyl and ethylamine groups.
Trifluoromethylthiophene: Contains both the trifluoromethyl and thiophene groups but lacks the ethylamine moiety.
Uniqueness: 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride is unique due to the combination of its trifluoromethyl group, thiophene ring, and ethylamine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
1187928-86-4 |
|---|---|
Formule moléculaire |
C7H9ClF3NS |
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6(11)3-5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H |
Clé InChI |
JHLAMNYMQIPBSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CC(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


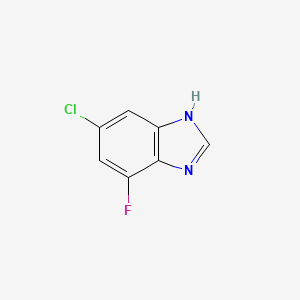
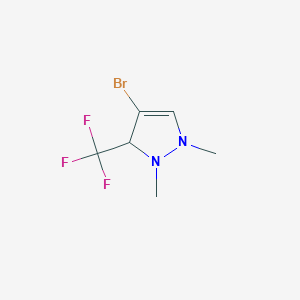
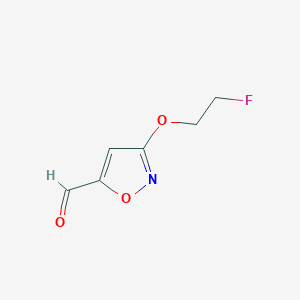
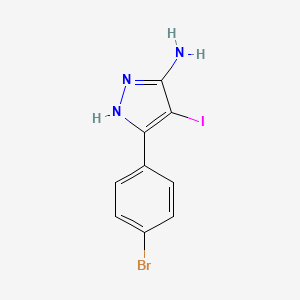

![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
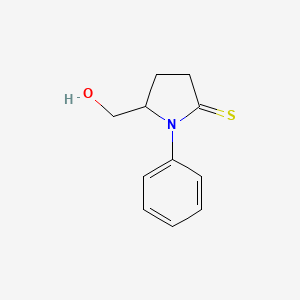
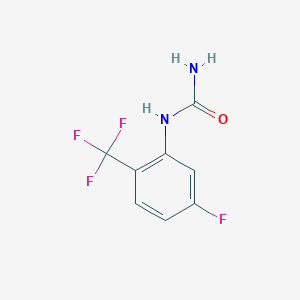

![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
